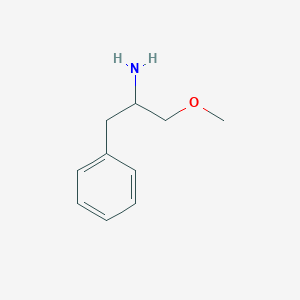
1-(2-氟苯基)-3-(2-氧代-3-丙-2-基喹唑啉-4-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives are known for their wide range of biological activities, including antibacterial and anticancer properties. The specific structure of this compound suggests potential pharmacological applications, as indicated by the related research on similar quinazolinone derivatives .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the condensation of various reagents, such as acylhydrazines with urea or isocyanates with amines. In the case of 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea, the synthesis would likely involve a similar condensation reaction, possibly starting with a 2-fluorophenyl isocyanate and an appropriate amine with a quinazolinone structure. The synthesis process would require careful control of reaction conditions to ensure the formation of the desired product and minimize by-products .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone core, which can be substituted at various positions to yield a wide array of derivatives. The presence of a fluorophenyl group and a urea moiety in the compound suggests that it would exhibit unique physical and chemical properties, as well as biological activity. The structure would be confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions, primarily due to their reactive sites, such as the carbonyl group and the nitrogen atoms in the quinazolinone ring. These sites can undergo nucleophilic attacks, condensation, and substitution reactions, which can be exploited to further modify the compound or to synthesize related derivatives. The fluorine atom on the phenyl ring can also influence the reactivity of the compound, potentially affecting its interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea would include its melting point, solubility, and stability, which are important for its handling and formulation. The presence of the fluorine atom is likely to influence these properties, as well as the compound's lipophilicity and potential membrane permeability. These properties are crucial for determining the compound's suitability as a drug candidate and its pharmacokinetic profile .
科学研究应用
超分子凝胶剂和光物理性质
研究已将喹啉脲衍生物确定为潜在的超分子凝胶剂。这些化合物,包括与1-(2-氟苯基)-3-(2-氧代-3-丙-2-基喹唑啉-4-基)脲类似的结构,已被合成和结构表征,证明了它们与银离子形成配合物的能力。此类配合物表现出独特的凝胶化行为和光物理性质,使其成为材料科学和光物理研究应用中令人感兴趣的对象 (Braga 等,2013)。
神经激肽-1受体拮抗作用
另一个重要的应用领域涉及神经激肽-1 (NK1) 受体拮抗作用。结构类似于1-(2-氟苯基)-3-(2-氧代-3-丙-2-基喹唑啉-4-基)脲的化合物已被确定为脑穿透性、选择性和高亲和力的NK1受体拮抗剂。此类化合物为治疗与压力或过度唤醒状态相关的各种精神疾病提供了新的治疗策略,展示了这些化合物神经精神药物开发的潜力 (Bonaventure 等,2015)。
抗菌和抗菌活性
已广泛研究了氟喹诺酮类药物和相关化合物的抗菌和抗菌特性。对喹诺酮类药物和萘啶酮类药物衍生物的研究揭示了对革兰氏阳性和革兰氏阴性细菌均具有有效抗菌活性的化合物。这些发现强调了1-(2-氟苯基)-3-(2-氧代-3-丙-2-基喹唑啉-4-基)脲衍生物在开发具有广谱疗效的新型抗生素中的潜力 (Kuramoto 等,2003)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea involves the reaction of 2-amino-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)propanoic acid with 2-fluoroaniline, followed by the addition of a carbonyl diimidazole (CDI) coupling agent to form the urea bond.", "Starting Materials": [ "2-amino-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)propanoic acid", "2-fluoroaniline", "Carbonyl diimidazole (CDI)" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)propanoic acid and 2-fluoroaniline in a suitable solvent such as dichloromethane or dimethylformamide.", "Step 2: Add a coupling agent such as carbonyl diimidazole (CDI) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the resulting product by column chromatography or recrystallization to obtain 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea as a white solid." ] } | |
CAS 编号 |
899728-37-1 |
分子式 |
C18H17FN4O2 |
分子量 |
340.358 |
IUPAC 名称 |
1-(2-fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17FN4O2/c1-11(2)23-16(12-7-3-5-9-14(12)21-18(23)25)22-17(24)20-15-10-6-4-8-13(15)19/h3-11H,1-2H3,(H2,20,22,24) |
InChI 键 |
JURLARGLPFAZBI-CJLVFECKSA-N |
SMILES |
CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




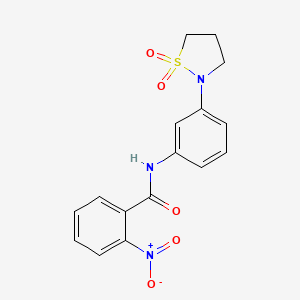
![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)
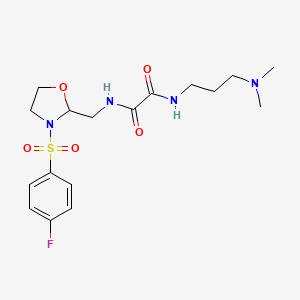

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)
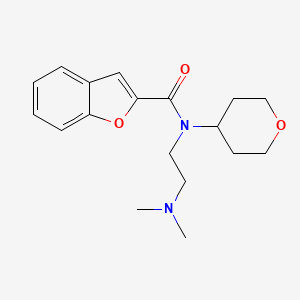
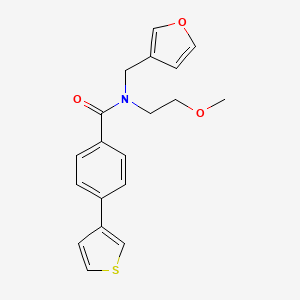
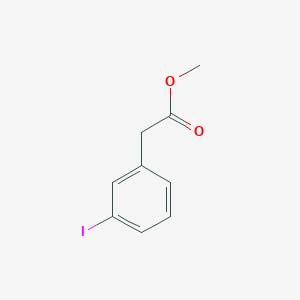
![N~4~-(4-methoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2530434.png)
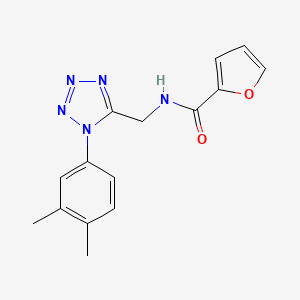

![5-[(3-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2530437.png)
